Monocrotophos

Description

Properties

IUPAC Name |

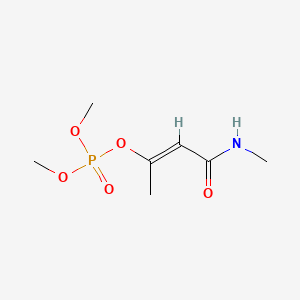

dimethyl [(E)-4-(methylamino)-4-oxobut-2-en-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTSDMXIXPKRQR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P, Array | |

| Record name | MONOCROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONOCROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034816 | |

| Record name | Monocrotophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monocrotophos appears as colorless crystals with a mild ester odor, commercial product is a reddish-brown solid. Used as a fast acting insecticide with both systemic and contact action against a wide range of pests on cotton, sugar cane, tobacco, potatoes, peanuts, tomatoes, and ornamentals. Very toxic., Colorless to reddish-brown solid with a mild, ester odor. [insecticide]; [NIOSH], Solid, COLOURLESS HYGROSCOPIC CRYSTALS., Colorless to reddish-brown solid with a mild, ester odor., Colorless to reddish-brown solid with a mild, ester odor. [insecticide] | |

| Record name | MONOCROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monocrotophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (E)-Monocrotophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MONOCROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/487 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Monocrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0435.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

257 °F at 0.0005 mmHg (EPA, 1998), 125 °C @ 760 MM HG, at 0.00007kPa: 125 °C, 257 °F at 0.0005 mmHg, 257 °F | |

| Record name | MONOCROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONOCROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOCROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/487 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Monocrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0435.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Above 200F (EPA, 1998), Above 200 °F, closed cup, >200 °F | |

| Record name | MONOCROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONOCROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOCROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/487 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Monocrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0435.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), SOL IN WATER, ETHANOL, PETROLEUM ETHER, ACETONE /TECHNICAL GRADE/, MISCIBLE WITH WATER; SOL IN ACETONE, ETHANOL; PRACTICALLY INSOL IN DIESEL OILS, KEROSINE., Solubility (20 °C) 1 kg/kg water; 700 g/kg acetone; 800 g/kg dichloromethane; 1 kg/kg methanol; 250 g/kg octan-1-ol; 60 g/kg toluene., Sparingly sol in xylene., In water 100% at 20 °C; in methanol 100%, acetone 70%, n-octanol 25%, toluene 6% (all at 20 °C). Sparingly soluble in kerosene and diesel oil., 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (miscible), Miscible | |

| Record name | MONOCROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONOCROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (E)-Monocrotophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MONOCROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Monocrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0435.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.22 kg/l at 20 °C, Density (at 20 °C): 1.22 g/cm³ | |

| Record name | MONOCROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOCROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7e-06 mmHg at 68 °F (EPA, 1998), 0.000007 [mmHg], 2.9X10-4 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.0003 (negligible), 0.000007 mmHg | |

| Record name | MONOCROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monocrotophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOCROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOCROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/487 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Monocrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0435.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Reddish brown solid, Colorless to reddish-brown solid. | |

CAS No. |

6923-22-4, 2157-98-4 | |

| Record name | MONOCROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monocrotophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6923-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocrotophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006923224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocrotophos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/monocrotophos-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Monocrotophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1-methyl-3-(methylamino)-3-oxoprop-1-enyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monocrotophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOCROTOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3PE07Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOCROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (E)-Monocrotophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MONOCROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/487 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, dimethyl ester, ester with (E)-3-hydroxy-N-methylcrotonamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TC42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

129 to 131 °F crystals; 77 to 86 °F commercial product (EPA, 1998), 54-55 °C, 54 - 55 °C, 129 °F | |

| Record name | MONOCROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONOCROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (E)-Monocrotophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MONOCROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/487 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Monocrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0435.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Monocrotophos on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocrotophos, a highly toxic organophosphate (OP) insecticide, exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive analysis of the molecular mechanism underlying this inhibition. It details the phosphorylation of the AChE active site, the kinetics of inhibition, and the subsequent physiological consequences. Furthermore, this document consolidates quantitative data on this compound-induced AChE inhibition from various biological systems, outlines standard experimental protocols for assessing enzyme activity, and presents visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays an indispensable role in terminating nerve impulses at cholinergic synapses and neuromuscular junctions.[1] It catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thereby preventing continuous stimulation of postsynaptic receptors.[2][3] Organophosphate compounds, including this compound, are potent neurotoxins that function as effective insecticides by disrupting this vital enzymatic process.[2]

This compound (C₇H₁₄NO₅P) is a fast-acting insecticide with both systemic and contact action.[4] Its high toxicity to non-target organisms, including humans, is a direct consequence of its potent anti-cholinesterase activity.[5] Understanding the precise mechanism of AChE inhibition by this compound is crucial for toxicology, for the development of effective antidotes, and for designing safer pesticides. This guide delves into the core biochemical interactions, presents key quantitative metrics, and provides the methodological framework used to study this mechanism.

Core Mechanism of Action: Irreversible Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase.[6][7] This process can be broken down into several key stages: phosphorylation of the enzyme's active site, the potential for reactivation, and the competing process of "aging."

Phosphorylation of the AChE Active Site

The active site of AChE contains a catalytic triad (B1167595) of amino acids: Serine-203, Histidine-447, and Glutamate-334.[8] this compound, like other organophosphates, acts as a "suicide" or irreversible inhibitor by covalently modifying the serine residue.[1][9]

The process involves the following steps:

-

Binding: this compound binds to the active site of AChE.

-

Phosphorylation: The phosphorus atom of this compound is attacked by the nucleophilic hydroxyl group of the Serine-203 residue.[2][7]

-

Covalent Adduct Formation: This reaction results in the formation of a stable, covalent dimethylphosphoryl-AChE complex, rendering the enzyme inactive.[10]

With the active site blocked, AChE can no longer hydrolyze acetylcholine. The resulting accumulation of ACh in the synaptic cleft leads to hyperstimulation of muscarinic and nicotinic receptors, causing a "cholinergic crisis" characterized by symptoms such as excessive salivation, muscle spasms, respiratory arrest, and ultimately, death.[1][2][11][12]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Reactivation and Aging

The phosphorylated AChE complex, while stable, is not entirely permanent initially.

-

Reactivation: Nucleophilic agents, primarily oximes like pralidoxime (B1201516) (2-PAM), can displace the phosphoryl group from the serine residue, thereby restoring the enzyme's function.[12][13][14] This is the basis for antidote therapy in organophosphate poisoning.[6][15] However, the efficacy of oximes can vary significantly depending on the specific organophosphate and the species.[15] For instance, trimedoxime was found to not induce reactivation of this compound-inhibited AChE in one study.[16]

-

Aging: The phosphorylated enzyme can undergo a secondary, time-dependent dealkylation reaction known as "aging."[1][17] This process involves the loss of an alkyl group from the phosphorus moiety, resulting in a monoanionic phosphyl adduct that is negatively charged.[17] This aged complex is refractory to reactivation by standard oxime therapy, making the inhibition truly irreversible.[9][17][18] The time to aging varies for different organophosphates.[18]

Caption: Competing pathways of reactivation and aging for inhibited AChE.

Quantitative Inhibition Data

The potency of this compound as an AChE inhibitor is quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the lethal concentration (LC50), and direct measurement of enzyme inhibition in various tissues.

Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound

| Species/System | Parameter | Value | Reference |

| Human Red Blood Cells | IC50 | 0.25 µM | [19] |

| Rat Brain | Ki | 1.4-fold lower than pigeon | [20] |

| Rat Brain | Ki | 3.2-fold lower than fish | [20] |

| Termite (O. obesus) | I50 | 8.75-fold less potent than Chlorpyrifos (B1668852) | [21] |

Table 2: In Vivo AChE Inhibition and Toxicity of this compound

| Organism | Tissue/Endpoint | Value | Condition | Reference |

| Rat | Striatum | 87% Inhibition | Acute poisoning (0.8 LD50) | [22] |

| Rat | Hippocampus | 67% Inhibition | Acute poisoning (0.8 LD50) | [22] |

| Rat | Cerebellum | 58% Inhibition | Acute poisoning (0.8 LD50) | [22] |

| Rat | Cortex | 53% Inhibition | Acute poisoning (0.8 LD50) | [22] |

| Nile Tilapia (O. niloticus) | LC50 | 4.9 mg/L | 96 hours | [23] |

| Zebrafish (D. rerio) | LC50 | 36.55 mg/L | 96 hours | [6] |

| Nematode (C. elegans) | LC50 | 35.5 ± 1.2 mM | 4 hours | [24] |

Experimental Protocols

The assessment of AChE inhibition by this compound relies on well-established biochemical assays. The most common method is the colorimetric assay developed by Ellman.

Ellman's Method for AChE Activity

This spectrophotometric assay is the most widely used method for measuring cholinesterase activity.[19][25]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine and acetate. The free sulfhydryl group on thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured by its absorbance at or near 412 nm.[19][26] The rate of color development is directly proportional to the AChE activity.

Detailed Protocol (Adapted from multiple sources[19][27][28]):

-

Enzyme Preparation:

-

Source: The enzyme can be sourced from tissue homogenates (e.g., brain), red blood cell "ghosts" (lysed and washed erythrocyte membranes), or as purified recombinant human AChE.[22][28][29]

-

Preparation of Erythrocyte Ghosts: Centrifuge whole, anticoagulated blood. Remove plasma and wash packed erythrocytes multiple times with a phosphate (B84403) buffer (e.g., 100mM, pH 7.4). Lyse the cells in a hypotonic phosphate buffer on ice. Centrifuge at high speed (e.g., 50,000 x g) to pellet the membranes ("ghosts"). Wash the pellet and resuspend in buffer.[28]

-

-

Reagents:

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4-8.0).

-

DTNB Solution (Ellman's Reagent).

-

Acetylthiocholine Iodide (ATChI) Solution (Substrate).

-

This compound solutions of varying concentrations.

-

Control (vehicle, e.g., ethanol (B145695) or DMSO).

-

Blank (assay buffer with a known inhibitor like eserine sulfate (B86663) to measure non-enzymatic substrate hydrolysis).[28]

-

-

Assay Procedure (Microplate Format):

-

Pipette the enzyme preparation into the wells of a microtiter plate.

-

Add the DTNB solution to all wells.

-

Initiate the inhibition reaction by adding either the this compound solution (test) or vehicle (control) to the wells. Incubate for a predetermined period (e.g., 0-5 minutes) to allow the inhibitor to interact with the enzyme.[28]

-

Initiate the enzymatic reaction by adding the ATChI substrate to all wells.

-

Immediately place the plate in a spectrophotometer capable of kinetic readings.

-

Record the change in absorbance at 412 nm over time (e.g., every 30 seconds for 2-3 minutes).[27]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Correct the rates by subtracting the rate of the blank (non-enzymatic hydrolysis).

-

Express the activity in the this compound-treated wells as a percentage of the control (vehicle-treated) activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: Experimental workflow for the Ellman assay to determine AChE inhibition.

Other Methodologies

-

High-Throughput Screening (HTS) Assays: To screen large compound libraries, HTS assays have been developed. These often use recombinant AChE and fluorescent or colorimetric detection methods, such as those involving Amplite Red.[29] Some protocols incorporate liver microsomes to account for metabolic activation, where a parent compound is converted into a more potent inhibitor.[29]

-

Paper-Based Assays: For rapid and low-cost screening, paper-based sensors have been developed. These devices have AChE and a substrate (e.g., indoxyl acetate) pre-loaded onto a paper matrix, producing a color change that correlates with enzyme activity.[30]

Conclusion

This compound exerts its potent neurotoxicity through the effective and largely irreversible inhibition of acetylcholinesterase. The core mechanism involves the covalent phosphorylation of the catalytic serine residue within the enzyme's active site. This leads to an accumulation of acetylcholine and a subsequent cholinergic crisis. While reactivation of the inhibited enzyme is theoretically possible with oxime antidotes, the competing and rapid process of aging can render the inhibition permanent. The quantitative data clearly demonstrate the high potency of this compound across various species, and standardized protocols like the Ellman assay provide a robust framework for its continued study. This in-depth understanding is fundamental for professionals engaged in toxicology, environmental science, and the development of novel therapeutic strategies to counteract organophosphate poisoning.

References

- 1. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. This compound | C7H14NO5P | CID 5371562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pic.int [pic.int]

- 6. This compound Based Pesticide Alters the Behavior Response Associated with Oxidative Indices and Transcription of Genes Related to Apoptosis in Adult Zebrafish (Danio rerio) Brain – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Species differences in brain acetylcholinesterase response to this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of chlorpyrifos and this compound on locomotor behaviour and acetylcholinesterase activity of subterranean termites, Odontotermes obesus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound induced oxidative damage associates with severe acetylcholinesterase inhibition in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of the organophosphate insecticide, this compound, on acetylcholinesterase activity in the nile tilapia fish (Oreochromis niloticus) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. tecan.com [tecan.com]

- 27. A Retrospective Analysis of Serial Measurement of Serum Cholinesterase in Acute Poisoning with Organophosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. downloads.regulations.gov [downloads.regulations.gov]

- 29. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical and Physical Properties of Technical Grade Monocrotophos

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of technical grade monocrotophos. The information is presented to support research, scientific analysis, and professionals in drug development. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical and Physical Properties

Technical grade this compound is a reddish-brown solid with a mild ester-like odor.[1][2] It is an organophosphate insecticide that acts as a cholinesterase inhibitor.[1][3][4] The technical product's purity is typically around 75-80% of the (E)-isomer of this compound. The key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of Technical Grade this compound

| Property | Value | References |

| Chemical Name | dimethyl (E)-1-methyl-2-(methylcarbamoyl)vinyl phosphate | [2] |

| CAS Number | 6923-22-4 | [1][5] |

| Molecular Formula | C₇H₁₄NO₅P | [2] |

| Molecular Weight | 223.16 g/mol | [2] |

| Appearance | Reddish-brown solid | [1][2] |

| Odor | Mild ester-like | [1][2] |

| Melting Point | 25-30 °C | [1][6] |

| Boiling Point | 125 °C at 0.0005 mmHg | [2][7] |

| Density | 1.22 g/cm³ at 20 °C | [2][3] |

| Vapor Pressure | 2.9 x 10⁻⁴ Pa at 20 °C | [3][8][9] |

Table 2: Solubility and Partition Coefficient of Technical Grade this compound

| Property | Value | References |

| Solubility in Water | Miscible (1 kg/L at 20 °C) | [2][7] |

| Solubility in Organic Solvents (at 20 °C) | ||

| Acetone | 700 g/kg | [2] |

| Methanol | 1 kg/kg | [2] |

| Ethanol | Soluble | [1][2] |

| Dichloromethane | 800 g/kg | [2] |

| Toluene | 60 g/kg | [2] |

| n-Octanol | 250 g/kg | [2] |

| Kerosene and Diesel Oil | Sparingly soluble | [2] |

| Octanol-Water Partition Coefficient (log P) | -0.22 | [10][11] |

Experimental Protocols

The determination of the chemical and physical properties of technical grade this compound follows standardized international methods, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point of technical grade this compound is determined using the capillary method.

-

Apparatus: A melting point apparatus with a heating block and a thermometer, or a differential scanning calorimeter (DSC).

-

Procedure:

-

A small, finely powdered sample of technical grade this compound is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant and slow rate (e.g., 1 °C/min).

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded. The range between these two temperatures is the melting range.

-

For DSC, the sample is heated in a crucible at a controlled rate, and the onset and peak of the endothermic melting transition are recorded.

-

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined using an ebulliometer or by the dynamic method.

-

Apparatus: An ebulliometer or a dynamic vapor pressure apparatus.

-

Procedure (Dynamic Method):

-

The sample is placed in a vessel connected to a pressure-regulating system and a temperature-measuring device.

-

The pressure in the system is reduced and then slowly increased.

-

The temperature at which the substance begins to boil is recorded at various pressures.

-

The boiling points at different pressures are extrapolated to determine the normal boiling point at atmospheric pressure (101.325 kPa).[1]

-

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method or the effusion method.

-

Apparatus: A gas saturation system with a temperature-controlled sample holder, a carrier gas supply, and a trapping system, or a Knudsen effusion apparatus.

-

Procedure (Gas Saturation Method):

-

A stream of inert gas (e.g., nitrogen) is passed over the surface of the technical grade this compound sample at a known, constant temperature and flow rate.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is collected in a trap and quantified using a suitable analytical method (e.g., gas chromatography).

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

-

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the high water solubility of this compound.

-

Apparatus: A thermostatically controlled water bath, flasks with stoppers, and an analytical instrument for quantification (e.g., HPLC or GC).

-

Procedure:

-

An excess amount of technical grade this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a thermostatically controlled water bath at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.

-

The experiment is repeated until consistent solubility values are obtained.[5]

-

Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107, 117, or 123)

The Shake-Flask Method (OECD 107) is a common technique for determining the log P value.

-

Apparatus: Centrifuge, mechanical shaker, and an analytical instrument for quantification.

-

Procedure:

-

A solution of technical grade this compound is prepared in either n-octanol or water.

-

A known volume of this solution is placed in a vessel with a known volume of the other solvent (n-octanol or water). The n-octanol and water used are mutually saturated beforehand.

-

The vessel is shaken in a mechanical shaker at a constant temperature until partitioning equilibrium is reached.

-

The mixture is then centrifuged to separate the n-octanol and water phases.

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.[12]

-

Density Determination (OECD Guideline 109)

For a solid like technical grade this compound, the pycnometer method is appropriate.

-

Apparatus: A pycnometer of known volume, an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

A sample of the technical grade this compound is introduced into the pycnometer, and it is weighed again to determine the mass of the sample.

-

The pycnometer is then filled with a liquid of known density in which the substance is insoluble and does not react (e.g., a hydrocarbon).

-

The pycnometer is weighed again.

-

The volume of the sample is determined by the displacement of the liquid.

-

The density is calculated as the mass of the sample divided by its volume.[7][13]

-

Signaling and Metabolic Pathways

Cholinesterase Inhibition Pathway

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in biological systems, primarily through oxidation, hydrolysis, and demethylation. These processes generally lead to less toxic metabolites that can be more readily excreted.

Caption: Simplified metabolic pathway of this compound.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.co.in]

- 5. oecd.org [oecd.org]

- 6. consilab.de [consilab.de]

- 7. oecd.org [oecd.org]

- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. acri.gov.tw [acri.gov.tw]

Environmental Fate and Degradation Pathways of Monocrotophos in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Monocrotophos in soil. This compound, an organophosphate insecticide, has been widely used in agriculture, leading to concerns about its persistence and potential environmental impact.[1][2][3] This document details its degradation kinetics, identifies its major degradation products, and outlines the experimental protocols used for its study, addressing both biotic and abiotic transformation processes.

Persistence and Environmental Fate of this compound in Soil

This compound is characterized by its relatively low environmental persistence due to its susceptibility to biodegradation.[4] It is highly soluble in water, which gives it the potential to leach into groundwater, although its rapid degradation can mitigate this risk. The persistence of this compound in soil is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. This value is highly variable and depends on a multitude of environmental factors.

Factors Influencing Degradation:

-

pH: The rate of hydrolysis of this compound is pH-dependent. In aqueous solutions, its half-life is significantly shorter in alkaline conditions (e.g., 26 days at pH 9) compared to acidic or neutral conditions (131 days at pH 3 and 30 days at neutral pH at 25°C).

-

Sunlight: Photodegradation plays a role in the breakdown of this compound, with its half-life in soil exposed to natural sunlight being less than 7 days.[4]

-

Soil Type and Organic Matter: Soil composition influences this compound's fate. While it is weakly sorbed by soil particles due to its hydrophilic nature, soils with higher organic matter content can enhance microbial activity, leading to faster degradation.[5]

-

Microbial Activity: Biotic degradation by soil microorganisms is a primary route of dissipation for this compound. Various bacterial and fungal species have been identified that can utilize this compound as a source of carbon and phosphorus.[2][6]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the half-life and microbial degradation of this compound in soil from various studies.

Table 1: Half-life of this compound in Soil under Various Conditions

| Soil Type | Condition | pH | Temperature (°C) | Half-life (days) | Reference |

| Not Specified | Exposed to natural sunlight | Not Specified | Not Specified | < 7 | [4] |

| Aqueous Solution | Dark | 3 | 25 | 131 | |

| Aqueous Solution | Dark | 9 | 25 | 26 | |

| Aqueous Solution | Dark | Neutral | 25 | 30 | |

| Black Vertisol Soil | Aerobic | Not Specified | 28 ± 4 | 9.2 | [7] |

| Red Alfisol Soil | Aerobic | Not Specified | 28 ± 4 | 11.4 | [7] |

| Sandy Soil | Unsterilized | Moderately Acidic | Not Specified | Fast and slow sorption observed | [8] |

| Fluvo-aquic and High-sand Soil | Inoculated with Paracoccus sp. M-1 | Not Specified | 25 | Higher degradation rate than non-inoculated | [9] |

Table 2: Microbial Degradation of this compound by Isolated Bacterial Strains

| Bacterial Strain(s) | Initial Concentration (ppm) | Incubation Time | Degradation (%) | Reference |

| Rhodococcus phenolicus MCP1 | 50 µg/mL | 4 days | 30 | |

| Rhodococcus ruber MCP-2 | 50 µg/mL | 4 days | 45 | |

| Gordonia terrae, Pseudomonas aeruginosa, Serratia surfactantfaciens (Consortium) | 500 | 96 hours | 95 | [1] |

| Bacillus subtilis KPA-1 | 1000 | Not Specified | 94.2 | [10] |

| Serratia marcescens strain JAS16 | 1000 mg/L | Not Specified (DT50 = 4.8 days in soil) | Not Specified | [11] |

Degradation Pathways of this compound

The degradation of this compound in soil proceeds through both abiotic and biotic pathways, leading to the formation of several intermediate metabolites before eventual mineralization.

Abiotic Degradation Pathways

Abiotic degradation of this compound primarily involves hydrolysis and photolysis.

-

Hydrolysis: This is a key chemical degradation process where the this compound molecule is cleaved by water. The ester linkages are susceptible to hydrolysis, particularly the vinyl phosphate (B84403) bond. This process is influenced by soil pH, moisture, and temperature.[5] Major hydrolytic products include N-methylacetoacetamide and O-desmethylthis compound .[12]

-

Photolysis: Sunlight can induce the degradation of this compound on the soil surface. Photodegradation can lead to the formation of various photoproducts, though the specific pathways are less well-defined in complex soil matrices compared to aqueous systems.

Caption: Abiotic degradation of this compound via hydrolysis.

Biotic Degradation Pathways

Biotic degradation is the most significant pathway for the dissipation of this compound in soil. It is mediated by a diverse range of soil microorganisms, including bacteria such as Bacillus, Pseudomonas, Rhodococcus, and Paracoccus, and fungi like Aspergillus.[2][9] These microorganisms utilize this compound as a source of carbon, nitrogen, and phosphorus.

The primary enzymatic reaction in the biotic degradation of this compound is the hydrolysis of the phosphate ester bond, often catalyzed by enzymes like phosphotriesterases (also known as organophosphate hydrolases).[1][13][14] This initial cleavage can lead to the formation of several metabolites.

Commonly identified metabolites from biotic degradation include:

-

N-methylacetoacetamide

-

Dimethyl phosphate [15]

-

Trimethyl phosphate [1]

-

N-(hydroxymethyl)this compound [12]

-

3-hydroxy-N-methylbutyramide [12]

These intermediates are further broken down into simpler, less toxic compounds like acetic acid, phosphoric acid, carbon dioxide, and water.[6][15]

Caption: Biotic degradation pathway of this compound in soil.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound degradation in soil.

Isolation of this compound-Degrading Bacteria

The enrichment culture technique is a standard method for isolating microorganisms capable of degrading a specific compound from an environmental sample.

Protocol:

-

Sample Collection: Collect soil samples from agricultural fields with a history of this compound application.

-

Enrichment:

-

Prepare a Minimal Salt Medium (MSM) containing (per liter of distilled water): 1.5 g NH₄NO₃, 1.5 g K₂HPO₄, 0.5 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, and 0.5 g NaCl. Adjust the pH to 7.0.[9]

-

Add 10 g of the soil sample to 100 mL of sterile MSM broth supplemented with a known concentration of this compound (e.g., 100-200 ppm) as the sole carbon source.[6]

-

Incubate the flask on a rotary shaker (e.g., 120-150 rpm) at a controlled temperature (e.g., 30-37°C) for several days to a week.[6][9]

-

Perform several successive transfers of a small aliquot of the culture to fresh MSM with this compound to enrich for the desired microorganisms.

-

-

Isolation:

-

After enrichment, perform serial dilutions of the culture.

-

Spread the dilutions onto MSM agar (B569324) plates containing this compound.

-

Incubate the plates until distinct colonies appear.

-

-

Purification and Identification:

-

Isolate morphologically distinct colonies by streaking onto fresh MSM agar plates.

-

Identify the purified isolates based on morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) characteristics.

-

Caption: Workflow for isolating this compound-degrading bacteria.

Soil Sample Preparation for Residue Analysis (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[16][17][18]

Protocol:

-

Extraction:

-

Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, water may be added to achieve a certain moisture content.[19]

-

Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).[17]

-

Shake or vortex the tube vigorously for 1-5 minutes to extract the pesticides.[17][19]

-

-

Partitioning:

-

Add a mixture of salts, typically anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297) (or sodium chloride/citrate depending on the specific QuEChERS method), to the tube.[16][17]

-

Immediately shake the tube vigorously for at least 1 minute to induce phase separation between the aqueous and organic layers.

-

Centrifuge the tube (e.g., at ≥3000 rcf for 5 minutes) to separate the layers.[19]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a smaller centrifuge tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water. C18 or graphitized carbon black (GCB) may also be included to remove lipids and pigments, respectively.[16]

-

Vortex the tube for 30 seconds to 1 minute.

-

Centrifuge the tube (e.g., at ≥5000 rcf for 2-5 minutes).[19]

-

-

Final Extract:

-

The resulting supernatant is the cleaned-up extract, which can then be analyzed by HPLC or GC-MS.

-

Caption: QuEChERS workflow for soil sample preparation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is a common technique for the quantification of this compound residues.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column is typically used (e.g., 250 mm × 4.6 mm, 5 µm particle size).[20]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed. For example, an isocratic mobile phase of acetonitrile and water (90:10, v/v) has been used.[21]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[20]

-

Injection Volume: 10-20 µL of the final extract is injected.[22]

-

Detection: UV detection is performed at a wavelength where this compound absorbs, such as 220 nm or 254 nm.[20][21]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high selectivity and sensitivity for the identification and quantification of this compound and its metabolites.

Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for pesticide analysis, such as a DB-5MS (or equivalent), is recommended (e.g., 30 m × 0.25 mm × 0.25 µm).[23]

-

Carrier Gas: High-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[23][24]

-

Injector: Splitless injection is typically used for trace analysis, with an injector temperature of 250-280°C.[23]

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, then ramps up to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 8-20°C/min), followed by a final hold.[24][25]

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.[23]

-

Temperatures: Ion source temperature around 230-250°C and transfer line temperature around 280°C.[23]

-

Acquisition Mode: Can be run in full scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known target analytes.

-

Conclusion

The environmental fate of this compound in soil is a complex process governed by a combination of abiotic and biotic factors. While it has the potential for leaching due to its water solubility, its degradation is relatively rapid, particularly in biologically active soils. The primary degradation pathways involve hydrolysis and microbial breakdown, leading to the formation of several intermediate metabolites that are subsequently mineralized. Understanding these pathways and the factors that influence them is crucial for assessing the environmental risk associated with this compound use and for developing effective bioremediation strategies for contaminated sites. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the environmental behavior of this and other organophosphate pesticides.

References

- 1. jabonline.in [jabonline.in]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of this compound, cypermethrin & fipronil by Proteus myxofaciens VITVJ1: A plant - microbe based remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [fao.org]

- 5. mdpi.com [mdpi.com]

- 6. Isolation of this compound degrading bacterial consortium from agricultural soil for in vivo analysis of pesticide degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iicbe.org [iicbe.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fate of this compound in the environment [inis.iaea.org]

- 13. Enzymatic degradation of this compound by extracellular fungal OP hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 17. gcms.cz [gcms.cz]

- 18. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 19. unitedchem.com [unitedchem.com]

- 20. researchgate.net [researchgate.net]

- 21. ijcmas.com [ijcmas.com]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. cromlab-instruments.es [cromlab-instruments.es]

- 25. s4science.at [s4science.at]

Monocrotophos Metabolism: A Technical Guide for Researchers